molecular formula C21H16N2O3 B12660979 1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) CAS No. 160282-35-9

1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide)

Cat. No.: B12660979
CAS No.: 160282-35-9
M. Wt: 344.4 g/mol
InChI Key: JSBWNKCZWATLDM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) typically involves the reaction of 1,2-benzenedicarboxylic acid with diphenylmethylene hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction would require optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms of the hydrazide group.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1,2-benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenedicarboxylic acid, mono(phenylmethyl) ester: Similar in structure but with a phenylmethyl ester group instead of a diphenylmethylene hydrazide group.

    1,2-Benzenedicarboxylic acid, monobenzyl ester: Another derivative with a benzyl ester group.

Uniqueness

1,2-Benzenedicarboxylic acid, mono((diphenylmethylene)hydrazide) is unique due to the presence of the diphenylmethylene hydrazide group, which imparts distinct chemical and biological properties compared to other derivatives of 1,2-benzenedicarboxylic acid

Properties

CAS No.

160282-35-9

Molecular Formula

C21H16N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(benzhydrylideneamino)carbamoyl]benzoic acid

InChI

InChI=1S/C21H16N2O3/c24-20(17-13-7-8-14-18(17)21(25)26)23-22-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,(H,23,24)(H,25,26)

InChI Key

JSBWNKCZWATLDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CC=C2C(=O)O)C3=CC=CC=C3

Origin of Product

United States

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